molecular formula C20H16BrNO5 B2618103 Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 899400-78-3

Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B2618103
CAS No.: 899400-78-3
M. Wt: 430.254
InChI Key: GYNHCMDDAVKWPO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Bromine: Bromination of the benzofuran core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Addition of Cyanomethoxy Group: This step may involve the reaction of the brominated intermediate with a cyanomethoxy reagent.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: May serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-(methoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
  • Ethyl 6-chloro-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-hydroxyphenyl)-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, cyanomethoxy group, and methoxyphenyl group allows for unique interactions and reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO5/c1-3-25-20(23)18-14-10-17(26-9-8-22)15(21)11-16(14)27-19(18)12-4-6-13(24-2)7-5-12/h4-7,10-11H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNHCMDDAVKWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC#N)Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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